molecular formula C21H24N2O4 B557424 Fmoc-lys-OH CAS No. 105047-45-8

Fmoc-lys-OH

Cat. No. B557424
M. Wt: 368,42 g/mole
InChI Key: YRKFMPDOFHQWPI-IBGZPJMESA-N
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Description

Fmoc-lys-OH is a type of FMOC (9H-fluoren-9-ylmethoxycarbon) and N-IVDDE (1- (4,4-Dimethyl-2,6-dioxo-cyclohexylidene)-3-methyl-butyl) double protected amino acid (lysine). It plays a crucial role during peptide manufacturing . It is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis .


Synthesis Analysis

Fmoc-lys-OH is used in the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates. The differentially protected Fmoc-Lys- (Tfa)-OH plays a vital role in attaching fluorescent tags while growing the peptide chain in an uninterrupted manner . An efficient multigram synthesis of alkynyl amino acid Fmoc-l-homopropargylglycine-OH is described. A double Boc protection is optimized for high material throughput, and the key Seyferth-Gilbert homologation is optimized to avoid racemization .


Molecular Structure Analysis

The molecular structure of Fmoc-lys-OH is complex and involves several components. The structure, properties, spectra, suppliers and links for Fmoc-Lys (Me,Boc)-OH and Fmoc-Lys (Boc)-Oh have been provided .


Chemical Reactions Analysis

Fmoc-lys-OH is involved in various chemical reactions. For instance, it is used in the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates . It is also used in the synthesis of protected amino acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-lys-OH are complex. The empirical formula is C21H24N2O4 . More detailed information about its physical and chemical properties can be found in the safety data sheet .

Scientific Research Applications

  • Peptide Synthesis

    • Fmoc-Lys-OH is used in the field of peptide synthesis . It is a starting material for novel side-chain modified lysine building blocks for Fmoc Solid Phase Peptide Synthesis (SPPS) .
    • The method involves coupling Fmoc-Lys-OH with p-methylbenzhydrylamine (MBHA) resin .
    • The outcomes of this application are the synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts .
  • Biomedical Applications

    • In the field of biomedicine , Fmoc-Lys-OH is used to create self-supporting hydrogels .
    • The method involves the synthesis of six analogues of a series of synthetic hydrogel-forming amphiphilic cationic peptides, where the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group .
    • The outcomes include the creation of a more rigid hydrogel (G’ = 2526 Pa), which fully supports cell adhesion, survival, and duplication .
  • Drug Delivery

    • Fmoc-Lys-OH is used in the field of drug delivery .
    • The method involves the use of Fmoc-Lys-OH in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates .
  • Protein Modification Analysis

    • In the field of protein modification analysis , Fmoc-Lys-OH is used .
    • The method involves the preparation of multifunctional reagents with enhanced ionization properties for the analysis of protein modification in human cells and dynamic profiling of protein lipidation .
  • Solid-Phase Synthesis

    • Fmoc-Lys(Boc)-OH is used in the field of solid-phase synthesis .
    • The method involves the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin .
  • Synthesis of Branched Peptides

    • In the field of peptide synthesis , Fmoc-Lys(Dde)-OH and Fmoc-Lys(Alloc)-OH are used .
    • These lysine derivatives with an orthogonal side-chain protecting group have found broad applications in solid-phase peptide synthesis .
    • They are widely used for the synthesis of branched peptides and peptides with reporters .
  • Synthesis of Bis-Naphthalene Diimide

    • Fmoc-Lys(Boc)-OH is used in the field of chemical synthesis .
    • The method involves the solid-phase synthesis of bis-naphthalene diimide by coupling with p-methylbenzhydrylamine (MBHA) resin .
  • Synthesis of Peptides with Reporters

    • In the field of peptide synthesis , Fmoc-Lys(Dde)-OH and Fmoc-Lys(Alloc)-OH are used .
    • These lysine derivatives with an orthogonal side-chain protecting group have found broad applications in solid-phase peptide synthesis .
    • They are widely used for the synthesis of peptides with reporters .

Safety And Hazards

Fmoc-lys-OH should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Fmoc-lys-OH has potential applications in the field of biomedical engineering. For instance, it has been used in the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates for cancer diagnosis and treatment . It also has potential applications in the field of peptide synthesis .

properties

IUPAC Name

(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKFMPDOFHQWPI-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426671
Record name FMOC-LYS-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-lys-OH

CAS RN

105047-45-8
Record name FMOC-LYS-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-6-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
493
Citations
L Žáková, D Zyka, J Ježek, I Hančlová… - Journal of Peptide …, 2007 - Wiley Online Library
… The crude Fmoc-Lys-OH.TFA was dissolved in a mixture of dichloromethane-1,4-dioxane (1 : 1, 100 ml), cooled to 0 C and triethylamine (8.4 ml, 60.4 mmol) followed by phenylacetyl …
Number of citations: 34 onlinelibrary.wiley.com
NB Malkar, GB Fields - Letters in Peptide Science, 2000 - Springer
… Fmoc-Lys-OH could be dissolved in DMF and reacted with the preformed HOBt ester of 7-methoxycoumarin-4-acetic acid. However, separation of Fmoc-Lys(Mca)-OH from unreacted 7-…
Number of citations: 16 link.springer.com
S Schmutzler, D Knappe, A Marx, R Hoffmann - Amino Acids, 2021 - Springer
… Fmoc-Lys-OH, which was well soluble and stable in the aprotic solvent system, remained in the crude product (35%) besides two partially separated substances eluting on RP-HPLC at …
Number of citations: 4 link.springer.com
H Katayama, H Hojo, T Ohira, Y Nakahara - Tetrahedron Letters, 2008 - Elsevier
… In a few experiments, azido-protected Fmoc–Lys–OH (Fmoc–Lys(N 3 )–OH) was introduced … physiologically active peptides by utilizing azido-protected Fmoc–Lys–OH (Fmoc–Lys(N 3 )–…
Number of citations: 40 www.sciencedirect.com
SR Chhabra, B Hothi, DJ Evans, PD White, BW Bycroft… - Tetrahedron letters, 1998 - Elsevier
… TFA (15 ktl, 0.195 mmoles) was added to a stirred suspension of Fmoc-Lys-OH (0.72 g, 1.95 mmoles) and lc (0.874 g, 3.9 mmoles) in ethanol (15 ml) at room temperature. The mixture …
Number of citations: 195 www.sciencedirect.com
H Ueyama, M Waki, M Takagi… - … acids symposium series, 2000 - academic.oup.com
… peptide synthesizer coupled with Fmoc-Lys-OH 1 carrying … Synthesis of tetra-acridinvl peptide 2 Fmoc-Lys-OH carrying … Fmoc-Lys-OH. Tetra-acridinyl peptide 2 was synthesized in the …
Number of citations: 8 academic.oup.com
A Song, L Wu, X Wang, KS Lam - Understanding Biology Using Peptides …, 2006 - Springer
… resulting active ester was then reacted with Fmoc-Lys-OH without purification. Fmoc-Lys(Npa)-OH was obtained in an overall yield of 76%. Deprotection of the Npa side chain protection …
Number of citations: 2 link.springer.com
L Li, P Wang - Tetrahedron Letters, 2007 - Elsevier
A method to transfer allyl esters to thioesters under a solid phase condition has been developed to synthesize peptide thioesters. A Fmoc chemistry has been applied to synthesize the …
Number of citations: 21 www.sciencedirect.com
H Ueyama, M Takagi, M Waki… - … acids symposium series, 2001 - academic.oup.com
… Fmoc-Lys-OH carrying acridine parts at the e-amino moiety, Fmoc-Lys(Acr)-OH, was synthesized by the reaction of 9-phenoxyacridine with Fmoc-Lys-OH. Poly-acridinyl pepetides 2-5 …
Number of citations: 11 academic.oup.com
A Rosowsky, JE Wright - The Journal of Organic Chemistry, 1989 - ACS Publications
Tri-L-lysine and tetra-L-lysine derivatives were synthesized with N ‘-[[2-(trimethylsilyl) ethoxy] carbonyl](A'-Teoc) protecting groups on all thelysines, or on all but the N-terminal lysine, …
Number of citations: 22 pubs.acs.org

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